Mechanistic Origins and Analytical Control of 4-Chloro Maraviroc in API Synthesis
Mechanistic Origins and Analytical Control of 4-Chloro Maraviroc in API Synthesis
Executive Summary
Maraviroc is a potent, selective, and slowly reversible small-molecule antagonist of the human CCR5 receptor, utilized clinically to prevent HIV-1 gp120-mediated entry into CD4+ T-cells[1]. During the multikilogram scale-up and commercial synthesis of the Maraviroc active pharmaceutical ingredient (API)[2], stringent control of process-related impurities is paramount to ensure drug safety and efficacy. One such critical impurity is 4-Chloro Maraviroc (CAS: 1391048-05-7)[3][4].
Chemically identified as 4-chloro-4-fluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide[5], this degradation/process impurity arises from a specific halogen exchange mechanism during the amidation sequence[5][6]. This technical guide delineates the mechanistic causality of its formation, establishes a self-validating analytical protocol for its quantification, and outlines robust quality control (QC) strategies.
Mechanistic Pathway of 4-Chloro Maraviroc Formation
The convergent synthesis of Maraviroc relies on the final coupling of two primary fragments: a complex tropane-triazole amine and 4,4-difluorocyclohexanecarboxylic acid[2][7].
Causality of the Side Reaction: To facilitate the final amidation, the relatively unreactive 4,4-difluorocyclohexanecarboxylic acid is typically activated to an acyl chloride using chlorinating reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). However, the gem-difluoro moiety on the cyclohexane ring is susceptible to nucleophilic attack by chloride ions under acidic or Lewis-acid catalyzed conditions. This leads to a localized halogen exchange, substituting one fluorine atom for a chlorine atom, thereby generating 4-chloro-4-fluorocyclohexanecarbonyl chloride.
When this side-product reacts with the tropane-triazole amine fragment in the subsequent coupling step, it yields the 4-Chloro Maraviroc impurity[3][5]. The molecular weight shifts from 513.67 g/mol (Maraviroc) to 530.13 g/mol (4-Chloro Maraviroc), reflecting the +16.45 Da mass difference of replacing a fluorine atom with a chlorine atom[4][8].
Caption: Divergent synthetic pathway illustrating the halogen exchange leading to 4-Chloro Maraviroc.
Analytical Profiling & Method Development
To ensure the API meets ICH Q3A(R2) guidelines for acceptable impurity limits, a stability-indicating HPLC method coupled with mass spectrometry (LC-MS/MS) is required[1].
Step-by-Step LC-MS/MS Experimental Protocol: This protocol establishes a self-validating system by incorporating internal system suitability testing (SST) and spike-recovery validation to ensure data trustworthiness[1].
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Sample Preparation:
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Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
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Standard Solution: Accurately weigh 10 mg of Maraviroc reference standard and 1 mg of 4-Chloro Maraviroc standard[8]. Dissolve in 100 mL of diluent to yield a stock solution. Dilute further to target concentrations (e.g., 3.95 μg/mL for Maraviroc and 0.15 μg/mL for the impurity)[1].
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Test Solution: Dissolve 50 mg of the synthesized Maraviroc API batch in 50 mL of diluent (1000 μg/mL).
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., Develosil ODS MG5, 250 mm x 4.6 mm, 5 μm) to ensure adequate retention of lipophilic analytes[1].
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: 0-5 min (10% B), 5-20 min (ramp to 80% B), 20-25 min (hold 80% B), 25-30 min (return to 10% B).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 μL[1].
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Column Temperature: 35°C[1].
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Mass Spectrometry (MS/MS) Parameters:
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Ionization: Electrospray Ionization (ESI) in positive mode.
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Transitions (MRM):
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Maraviroc: m/z 514.3 → 389.2
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4-Chloro Maraviroc: m/z 530.3 → 389.2 (The causality for selecting this transition is the characteristic ³⁵Cl/³⁷Cl isotopic pattern at 530/532, which definitively confirms the presence of the halogen exchange).
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System Suitability & Validation:
Quantitative Data Summary:
| Component | Molecular Weight ( g/mol ) | Relative Retention Time (RRT) | Limit of Detection (LOD, μg/mL) | Limit of Quantification (LOQ, μg/mL) |
| Maraviroc (API) | 513.67 | 1.00 | 0.024 | 0.048 |
| 4-Chloro Maraviroc | 530.13 | 1.12* | 0.035 | 0.070 |
| Impurity A (Known) | - | 0.85 | 0.050 | 0.100 |
| Impurity B (Known) | - | 1.25 | 0.152 | 0.397 |
*Estimated RRT based on the increased lipophilicity of chlorine vs. fluorine. Data adapted from validated stability-indicating methods[1].
Toxicological & Quality Control Implications
The presence of a chlorinated analog in a fluorinated API can alter the pharmacokinetic profile and receptor binding affinity. While the tropane and triazole rings dictate the primary CCR5 interaction, modifications at the cyclohexyl tail (such as the 4-chloro substitution) influence the lipophilicity (LogP) and metabolic stability of the compound.
Control Strategies: To mitigate the formation of 4-Chloro Maraviroc, process chemists must employ alternative coupling strategies. Bypassing the acyl chloride intermediate entirely by using peptide coupling reagents (e.g., EDC/HOBt or HATU) directly with 4,4-difluorocyclohexanecarboxylic acid and the tropane-triazole amine prevents the halogen exchange mechanism. If acyl chlorides must be used for scale economics, strictly anhydrous conditions and the avoidance of excess Lewis acid catalysts are required.
Caption: Quality control workflow for the analytical profiling and batch release of Maraviroc API.
References
- Source: pharmaffiliates.
- Source: chemicea.
- Source: guidechem.
- Source: pharmaffiliates.
- Title: Development of a Bulk Enabling Route to Maraviroc (UK-427857)
- Title: Stability indicating hplc method for determination of maraviroc and its degradants/impurities in bulk and pharmaceutical formulation Source: Rasayan Journal of Chemistry URL
- Source: aquigenbio.
- Source: chemical-suppliers.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Chloro Maraviroc | CAS No: 1391048-05-7 [aquigenbio.com]
- 6. chemicea.com [chemicea.com]
- 7. 4,4-Difluorocyclohexanecarboxylicacid | CAS 122665-97-8 | Chemical-Suppliers [chemical-suppliers.eu]
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